molecular formula C9H8F4O B1319296 2-[4-Fluoro-3-(trifluoromethyl)phenyl]ethanol CAS No. 886761-80-4

2-[4-Fluoro-3-(trifluoromethyl)phenyl]ethanol

Cat. No. B1319296
M. Wt: 208.15 g/mol
InChI Key: WNWSWMPFXNNAQT-UHFFFAOYSA-N
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Description

2-[4-Fluoro-3-(trifluoromethyl)phenyl]ethanol is a chemical compound with the empirical formula C9H8F4O and a molecular weight of 208.15 . It is a solid substance .


Molecular Structure Analysis

The SMILES string representation of 2-[4-Fluoro-3-(trifluoromethyl)phenyl]ethanol is OCCC1=CC=C(C(C(F)(F)F)=C1)F . The InChI representation is 1S/C9H8F4O/c10-8-2-1-6(3-4-14)5-7(8)9(11,12)13/h1-2,5,14H,3-4H2 .

Scientific Research Applications

Biocatalytic Preparation

  • Biocatalytic Production of Chiral Alcohols: A study by Chen et al. (2019) developed a bioprocess for the asymmetric reduction of 4-(trifluoromethyl)acetophenone to (R)-1-[4-(trifluoromethyl)phenyl]ethanol. This process used recombinant Escherichia coli cells, offering high enantioselectivity and efficiency, especially in an isopropanol-aqueous system, which improved yield and reduced reaction time (Chen, Xia, Liu, & Wang, 2019).

Chemical Interactions

  • Interaction with Alcohols: Maity, Maity, and Patwari (2011) investigated alcohol complexes of 4-fluorophenylacetylene and 2-fluorophenylacetylene using IR-UV double resonance spectroscopy. Their findings revealed unique hydrogen bonding behavior influenced by fluorine substitution on the phenyl ring (Maity, Maity, & Patwari, 2011).

Structure-Activity Relationships

  • Amino-Halogen Substituted Phenyl-aminoethanols Study: Engelhardt (1984) examined various 1-(4-amino-phenyl)-2-aminoethanol derivatives, including those substituted with chloro-fluoro and bromo-fluoro, for their action on adrenergic beta-receptors. This research contributes to understanding the structural factors influencing the biological activity of such compounds (Engelhardt, 1984).

Photophysical and Photochemical Properties

  • Zinc Phthalocyanines Study: Aktaş et al. (2014) reported on the synthesis of zinc phthalocyanines bearing fluoro-functionalized groups, including 2-[3-(trifluoromethyl)phenoxy]ethanol. They explored the photophysical and photochemical properties of these compounds, which have implications for their use in various applications (Aktaş, Pişkin, Durmuş, & Bıyıklıoğlu, 2014).

Crystal Structure Analysis

  • Crystal Structure of a Related Compound: Xu Liang (2009) synthesized a compound structurally related to 2-[4-Fluoro-3-(trifluoromethyl)phenyl]ethanol and analyzed its crystal structure. This study provides insights into the molecular configuration and intermolecular interactions relevant to similar compounds (Liang, 2009).

Chiral Recognition and Enantioselective Synthesis

  • Enantiomeric Recognition and Synthesis: Zhou et al. (2003) explored the chiral recognition mechanisms of a compound similar to 2-[4-Fluoro-3-(trifluoromethyl)phenyl]ethanol using various analytical techniques. Their work contributes to the understanding of stereochemical aspects in the synthesis and analysis of chiral molecules (Zhou, Thompson, Reamer, Miller, Welch, Ellison, & Wyvratt, 2003).

Safety And Hazards

According to the safety information provided by Sigma-Aldrich, 2-[4-Fluoro-3-(trifluoromethyl)phenyl]ethanol is classified as Acute Tox. 3 Oral, indicating that it is toxic if swallowed . The precautionary statements include P301 + P330 + P331 + P310, which advise that if swallowed: rinse mouth, do NOT induce vomiting, and immediately call a POISON CENTER or doctor/physician .

properties

IUPAC Name

2-[4-fluoro-3-(trifluoromethyl)phenyl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F4O/c10-8-2-1-6(3-4-14)5-7(8)9(11,12)13/h1-2,5,14H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNWSWMPFXNNAQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CCO)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40592353
Record name 2-[4-Fluoro-3-(trifluoromethyl)phenyl]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40592353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-Fluoro-3-(trifluoromethyl)phenyl]ethanol

CAS RN

886761-80-4
Record name 4-Fluoro-3-(trifluoromethyl)benzeneethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886761-80-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[4-Fluoro-3-(trifluoromethyl)phenyl]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40592353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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